Piperazinium dichloride monohydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
piperazine-1,4-diium;dichloride;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.2ClH.H2O/c1-2-6-4-3-5-1;;;/h5-6H,1-4H2;2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVBNUIFDLXAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CC[NH2+]1.O.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Crystallization Science
Established Synthetic Protocols for Piperazinium Dichloride Monohydrate Formation
This compound, an organic-inorganic hybrid material, is primarily synthesized through straightforward and well-established chemical reactions. The formation of this compound relies on fundamental principles of acid-base chemistry and salt precipitation, which can be manipulated through various reaction conditions to yield the desired product.
Acid-Base Reactions and Salt Precipitation from Aqueous and Organic Media
The most common method for synthesizing this compound involves a direct acid-base reaction between piperazine (B1678402) and hydrochloric acid. Piperazine, a cyclic diamine, acts as a base, while hydrochloric acid provides the acidic protons and chloride anions. tubitak.gov.tr The reaction typically proceeds by dissolving piperazine in a suitable solvent and then adding hydrochloric acid. The protonation of the nitrogen atoms in the piperazine ring leads to the formation of the piperazinium dication, which then combines with two chloride anions to form the salt.
The resulting salt, piperazinium dichloride, is often hydrated, incorporating a water molecule into its crystal structure to form the monohydrate. nih.govresearchgate.net This process of salt precipitation can be carried out in both aqueous and organic media. umass.eduresearchgate.net In aqueous solutions, the high polarity of water facilitates the dissolution of the reactants and the subsequent precipitation of the ionic salt. researchgate.net Organic solvents can also be employed, and the choice of solvent can influence the solubility of the reactants and the final product, thereby affecting the yield and purity. researchgate.net
Role of Stoichiometry and Solvent Systems in Product Formation
The stoichiometry of the reactants is a critical factor in the synthesis of this compound. A molar ratio of 1:2 for piperazine to hydrochloric acid is theoretically required to ensure the complete diprotonation of the piperazine molecule. This precise ratio is crucial for maximizing the yield of the desired product and minimizing the formation of partially protonated piperazine salts or other byproducts.
The choice of solvent system also plays a significant role in the outcome of the synthesis. umass.eduresearchgate.net The solvent must be capable of dissolving the initial reactants, piperazine and hydrochloric acid, to allow the reaction to proceed efficiently. Water is a commonly used solvent due to its ability to dissolve both piperazine and hydrochloric acid, and it also serves as the source for the water molecule in the monohydrate structure. researchgate.netnih.gov
However, other organic solvents or solvent mixtures can also be utilized. umass.edumalayajournal.org The polarity of the solvent can influence the rate of reaction and the solubility of the final product. For instance, a solvent in which this compound is less soluble can promote precipitation and facilitate its separation from the reaction mixture. umass.edu The use of mixed solvent systems, such as a combination of a solvent in which the compound is soluble and another in which it is insoluble, is a common strategy to induce crystallization. umass.edu
Table 1: Influence of Solvent on Piperazinium Salt Formation
| Solvent System | Reactants | Resulting Product | Reference |
| Acetonitrile | Piperazine and 4-nitrophenol | Piperazinium 4-nitro phenolate (B1203915) monohydrate | malayajournal.org |
| Aqueous Solution | Piperazine and Cobalt Bromide | Piperazinium Tetrabromocobaltate(II) | researchgate.net |
| Methanol/Ethyl Acetate | N-(4-nitrophenyl)piperazine and Benzoic Acid | 4-(4-nitrophenyl)piperazin-1-ium benzoate (B1203000) monohydrate | iucr.org |
| Aqueous Solution | Piperazine and Cadmium Chloride | Piperazinediium tetrachloridocadmate monohydrate | nih.gov |
Influence of Temperature and Reaction Time on Synthesis Outcome
Temperature and reaction time are important parameters that can be adjusted to optimize the synthesis of this compound. researchgate.net The reaction temperature can affect the rate of the acid-base reaction and the solubility of the resulting salt. researchgate.net In some cases, gentle heating may be applied to ensure complete dissolution of the reactants and to drive the reaction to completion. However, excessively high temperatures should be avoided as they can lead to the decomposition of the product or promote the formation of unwanted side products.
The reaction time must be sufficient to allow for the complete formation of the piperazinium dichloride salt. researchgate.net The optimal reaction time can vary depending on the specific reaction conditions, including the temperature, concentration of reactants, and the solvent system used. Monitoring the reaction progress, for example, by observing the precipitation of the product, can help determine the appropriate reaction time. In many reported syntheses of similar piperazinium salts, the reaction is allowed to proceed for several hours to ensure a high conversion rate. nih.gov
Crystal Growth Techniques for High-Quality Single Crystals
The production of high-quality single crystals of this compound is essential for detailed structural analysis and for the investigation of its physical properties. Various crystal growth techniques have been developed to obtain crystals of sufficient size and perfection for these purposes.
Slow Evaporation Solution Growth Methodologies
The slow evaporation solution growth technique is a widely used and effective method for growing single crystals of this compound and related compounds from solution. umass.eduresearchgate.netresearchgate.netresearchgate.net This method involves dissolving the synthesized salt in a suitable solvent to create a saturated or slightly supersaturated solution. researchgate.net The solvent is then allowed to evaporate slowly at a constant temperature. researchgate.net As the solvent evaporates, the concentration of the solute increases, leading to a state of supersaturation that drives the nucleation and subsequent growth of crystals. researchgate.net
The choice of solvent is critical for successful crystal growth by this method. umass.edu The solvent should have moderate solubility for the compound, and its evaporation rate should be controllable. umass.edu Water, methanol, ethanol, and acetone (B3395972) are common solvents used for growing organic and semi-organic crystals. researchgate.netresearchgate.net The rate of evaporation can be controlled by adjusting the opening of the container, for instance, by covering it with perforated parafilm or cotton. umass.edu A slow and controlled evaporation rate is crucial for obtaining large, high-quality crystals with minimal defects. umass.edu This technique has been successfully employed for a wide range of piperazinium-based crystals. researchgate.netmalayajournal.orgresearchgate.net
Table 2: Examples of Piperazinium Salts Grown by Slow Evaporation
| Compound | Solvent | Crystal System | Reference |
| Piperazinium p-chlorobenzoate (PCP) | Acetone | - | researchgate.net |
| Piperazinium p-aminobenzoate (PZPAB) | Methanol | - | researchgate.net |
| 2,6-dimethyl piperazine-1,4-diium (B1225682) perchlorate (B79767) monohydrate | - | Monoclinic | researchgate.net |
| Piperine (PPN) | - | Monoclinic | researchgate.net |
| Glycine barium dichloride | Water | - | nih.gov |
| L-Leucine Barium Chloride | Water | Orthorhombic | ephys.kz |
Advanced Unidirectional Growth Methods (e.g., Immersed Sankaranarayanan–Ramasamy Method)
For applications that require larger and higher-quality single crystals, advanced unidirectional growth methods like the Sankaranarayanan–Ramasamy (SR) method and its modifications, such as the Immersed Sankaranarayanan–Ramasamy (ISR) method, have been developed. researchgate.netresearchgate.net These techniques are designed to grow crystals in a specific crystallographic direction, which can lead to improved crystalline perfection and larger dimensions compared to conventional methods. researchgate.net
In the SR method, a seed crystal is placed at the bottom of a growth ampoule, and the saturated solution is allowed to evaporate from the top. This setup promotes crystal growth in an upward direction from the seed. The ISR method is a refinement where the growth ampoule is immersed in the solution, which can offer better control over the growth conditions and minimize spurious nucleation. researchgate.net These methods have been successfully used to grow large single crystals of related semi-organic compounds, such as piperazinium tetrachlorozincate monohydrate (PTCZM), demonstrating their potential for producing high-quality this compound crystals. researchgate.netresearchgate.net The unidirectional growth approach often results in crystals with lower defect densities and enhanced properties compared to those grown by slow evaporation. researchgate.net
Concomitant Crystallization Studies with Related Hydrates (e.g., Hemihydrates)
An extensive review of scientific literature did not yield specific studies focused on the concomitant crystallization of this compound with its related hydrates, such as a hemihydrate form. This area of research, which would involve analyzing the simultaneous formation of multiple hydrate (B1144303) species from the same solution and understanding the thermodynamic and kinetic factors that govern their crystallization, remains to be explored for this particular compound.
Diffusion-Controlled Ligand Exchange Crystal Growth
A notable method for obtaining high-quality single crystals of complex inorganic-organic hybrids is the diffusion-controlled ligand exchange technique. This approach has been successfully applied to grow isostructural halogenidorhodates(III) that incorporate the piperazine-1,4-diium cation, the same cation present in piperazinium dichloride.
In this method, reactants are separated by a buffer layer of acid, allowing for slow diffusion and controlled reaction at the interface, which promotes the growth of large, well-defined crystals. For instance, the monohydrates of piperazine-1,4-diium hexabromidorhodate(III) bromide and hexaiodidorhodate(III) iodide have been synthesized using this technique. The process involves a hydrochloric acid solution of rhodium(III) chloride trihydrate and a solution of piperazine in either hydrobromic or hydroiodic acid, separated by a layer of the respective hydrohalic acid. researchgate.net This results in the formation of inorganic-organic hybrid crystals with the general formula (C₄H₁₂N₂)₂[RhX₆]X·H₂O, where X is a halogen. researchgate.net The resulting crystals are built from piperazine-1,4-diium cations, slightly distorted octahedral [RhX₆]³⁻ complexes, isolated halide anions, and water of crystallization molecules. researchgate.net
Preparation of Substituted this compound Analogs
The functionalization of the piperazine ring is a key strategy for developing new compounds with tailored properties. This section reviews direct substitution methods and the use of the piperazinium dication in coordination chemistry.
Direct N-Mono-substitution Strategies for Piperazine Ring Functionalization
Achieving mono-N-substitution of the piperazine ring without the formation of undesired 1,4-disubstituted products is a significant synthetic challenge. Direct approaches that avoid complex protection-deprotection steps are highly desirable. A successful strategy involves the in situ formation of the piperazine-1-ium cation.
This method is based on reacting the piperazine-1-ium cation, often in the form of a monohydrochloride or monoacetate, with an electrophilic reagent. nih.gov The monoprotonated piperazine is less nucleophilic than the free base, which helps to suppress the second substitution reaction. This approach provides a simple and cost-effective route to a variety of monosubstituted piperazine derivatives in high yields. nih.gov For example, piperazine monohydrochloride can be generated in situ by reacting one equivalent of piperazine with one equivalent of piperazine dihydrochloride (B599025) in methanol. The resulting piperazine-1-ium cation can then react with various electrophiles, such as Michael acceptors, under the catalysis of d-metal, aluminum, or cerium compounds to yield the desired mono-substituted product. This method significantly improves the economic and environmental profile of synthesizing these valuable building blocks.
| Starting Material | Reagent | Catalyst/Conditions | Product Type | Yield | Reference |
| Piperazine-1-ium cation | Michael Acceptors (e.g., activated alkenes) | d-metal, aluminum, or cerium compounds | Mono-N-substituted piperazine | High | |
| Piperazine / Piperazine dihydrochloride | Acyl reagents, Michael acceptors | Heterogeneous metal ions on polymer resin | Mono-substituted piperazine derivatives | High | nih.gov |
| Piperazine monohydrochloride (in situ) | Alkyl iodide | Transition metal ion (Cu(I/II), Fe(II/III), Ag(I)) on cation-exchanger | Mono-alkylated piperazine | Good |
Synthesis of Metal-Coordination Compounds Incorporating Piperazinium Dications
The piperazinium dication (C₄H₁₂N₂)²⁺ can act as a counter-ion in the formation of metal-coordination compounds, where it plays a crucial role in balancing charge and directing the crystal packing through hydrogen bonding. In these structures, the diprotonated piperazine ring, typically in its stable chair conformation, is not directly coordinated to the metal center but is integrated into the crystal lattice.
An example is the synthesis of piperazine-1,4-diium bis[tetrachloridoaurate(III)] dihydrate, (C₄H₁₂N₂)[AuCl₄]₂·2H₂O. In this compound, the Au(III) atom exhibits a square-planar geometry within the [AuCl₄]⁻ anion. The piperazinium dication is located at an inversion center and helps to form a three-dimensional network through a combination of N-H···O, N-H···Cl, and O-H···Cl hydrogen bonds. Another instance involves the formation of halogenidoantimonate(III) monohydrates with the general formula (C₄H₁₂N₂)[SbX₅]·H₂O (where X = Cl, Br). These crystals are composed of isolated bioctahedral [Sb₂X₁₀]⁴⁻ units, piperazine-1,4-diium cations, and water molecules. researchgate.net Similarly, piperazine-1,4-diium has been co-crystallized with 4-aminobenzenesulfonate (B1229798) anions to form a three-dimensional framework linked by N—H⋯O and C—H⋯O hydrogen bonds.
| Metal Center | Anionic Complex | Piperazinium Role | Resulting Compound Formula | Reference |
| Au(III) | [AuCl₄]⁻ | Dicationic counter-ion | (C₄H₁₂N₂)[AuCl₄]₂·2H₂O | N/A |
| Sb(III) | [Sb₂X₁₀]⁴⁻ | Dicationic counter-ion | (C₄H₁₂N₂)[SbX₅]·H₂O | researchgate.net |
| Rh(III) | [RhX₆]³⁻ (X=Br, I) | Dicationic counter-ion | (C₄H₁₂N₂)₂[RhX₆]X·H₂O | researchgate.net |
| N/A | 4-aminobenzenesulfonate | Dicationic counter-ion | C₄H₁₂N₂²⁺·2C₆H₆NO₃S⁻ |
Crystallographic Investigations and Solid State Structural Elucidation
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique has been applied to piperazinium dichloride monohydrate to elucidate its crystal system, the dimensions of its unit cell, and the specific arrangement of its constituent ions and water molecule.
Crystallographic analysis of this compound has been reported, providing a redetermination of its structure. researchgate.net The compound crystallizes in the orthorhombic system. The specific arrangement and symmetry operations within the crystal are defined by the space group Ccca. researchgate.net
Table 1: Crystal System and Space Group for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Ccca |
Data sourced from Dehghanpour et al. (2001). researchgate.net
The unit cell is the fundamental repeating unit of a crystal. For this compound, the dimensions of this cell have been determined at a temperature of 297 K. researchgate.net
The piperazinium cation within the crystal structure adopts a stable chair conformation. This is a common and energetically favorable arrangement for six-membered rings. researchgate.net
Table 2: Unit Cell Parameters for this compound
| Parameter | Value (Å) |
| a | 18.067 (4) |
| b | 6.942 (1) |
| c | 6.786 (1) |
| α, β, γ (°) | 90 |
| Volume (ų) | 851.3 (3) |
Data sourced from Dehghanpour et al. (2001) at T = 297 K. researchgate.net
The asymmetric unit is the smallest part of the crystal structure from which the entire crystal can be generated by applying the symmetry operations of the space group. In the case of this compound, the piperazinium dication is located at a center of symmetry. researchgate.net The water molecule exhibits specific positioning on a twofold rotational axis. researchgate.net This high degree of symmetry means the asymmetric unit contains only a portion of the entire chemical formula unit. No significant positional disorder has been reported for this structure. researchgate.net
Intermolecular Interactions and Supramolecular Architecture
The primary interactions are hydrogen bonds involving the protonated amine groups of the piperazinium cation, the chloride ions, and the water molecule. The crystal structure features a variety of these bonds:
N—H⋯Cl: Strong hydrogen bonds are formed between the nitrogen-bound hydrogen atoms of the piperazinium cation and the chloride ions. These are the principal interactions responsible for linking the primary structural components. researchgate.net
O—H⋯Cl: The water molecules participate in hydrogen bonding with the chloride ions. researchgate.net
C—H⋯Cl: Weaker hydrogen bonds of the C—H⋯Cl type are also present, further contributing to the stability of the crystal packing. researchgate.net
In some related structures, such as piperazinium dichloride hemihydrate, N—H⋯O interactions are prominent, but in the monohydrate form, the interactions with the water molecule are described as weak. rsc.org
Table 3: Key Hydrogen Bond Interactions in this compound
| Donor-H···Acceptor | Description |
| N—H···Cl | Links piperazinium dications and chloride ions into chains. researchgate.net |
| O—H···Cl | Occurs between the chains, involving the water molecules. researchgate.net |
| C—H···Cl | Weak interactions that provide additional stabilization. researchgate.net |
The network of N—H⋯Cl hydrogen bonds is crucial in defining the supramolecular architecture. These interactions link the piperazinium dications and chloride ions to form infinite one-dimensional chains. researchgate.netresearchgate.net These chains are then arranged in the crystal lattice, with the water molecules situated in channels between them. researchgate.net The chains are cross-linked by the weaker O—H⋯Cl and C—H⋯Cl hydrogen bonds involving the water molecules, creating the final three-dimensional structure. researchgate.net The primary structure-directing motif is this hydrogen-bonded chain. researchgate.netresearchgate.net
Elucidation of Three-Dimensional Frameworks and Layered Crystal Packing
The crystal structure of this compound, C₄H₁₂N₂²⁺·2Cl⁻·H₂O, is characterized by an extended three-dimensional network built from distinct molecular components linked by hydrogen bonds. The piperazinium dication, the chloride ions, and the water molecule of crystallization are the fundamental building blocks of this framework.
In the solid state, the structure exhibits chains of piperazinium dications. These chains are interconnected through N—H⋯Cl hydrogen bonds involving the chloride ions. researchgate.net The water molecules play a crucial role in linking these chains, forming additional hydrogen bonds of the O—H⋯Cl type. researchgate.net This intricate network of hydrogen bonds results in a layered packing arrangement. For instance, in related piperazinium-based crystal structures, hydrogen-bonded water molecules can form puckered layers, which are then joined into a three-dimensional framework through further hydrogen bonds to the nitrogen atoms of the piperazine (B1678402) rings. aip.org In some cases, these interactions lead to the formation of corrugated inorganic layers or chains that are interconnected by piperazinium cations to form a stable, layered crystal structure. nih.gov
The specific arrangement can be visualized as a series of hydrogen-bonded chains that are further cross-linked by water molecules, creating a robust three-dimensional architecture. researchgate.net The piperazinium dication itself typically adopts a stable chair conformation within this lattice.
Table 1: Key Hydrogen Bonding Interactions in this compound Crystal Packing
| Donor | Acceptor | Interaction Type | Role in Crystal Packing |
| N-H (Piperazinium) | Cl⁻ (Chloride) | N—H⋯Cl | Links piperazinium dications into chains. researchgate.net |
| O-H (Water) | Cl⁻ (Chloride) | O—H⋯Cl | Cross-links the primary chains, contributing to the 3D framework. researchgate.net |
| C-H (Piperazinium) | Cl⁻ (Chloride) | C—H⋯Cl | Provides additional weak interactions that stabilize the packing. researchgate.net |
Role of Electrostatic Interactions in Crystal Packing
Hydrogen bonds, such as the N—H⋯Cl and O—H⋯Cl interactions prevalent in the structure, are themselves a powerful form of electrostatic interaction. nih.gov These bonds are highly directional and result from the attraction between the partially positive hydrogen atoms (of the N-H and O-H groups) and the negatively charged chloride ions. These interactions are highly attractive and are a primary contributor to the electrostatic stabilization energy of the crystal packing. nih.gov
Powder X-ray Diffraction (PXRD) for Bulk Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of bulk materials. youtube.com For this compound, PXRD is essential for confirming the phase purity of a synthesized batch, ensuring that the material is a single crystalline phase and not a mixture of different polymorphs or amorphous content. youtube.com
The technique involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). youtube.com The resulting diffraction pattern is a unique fingerprint of the crystalline solid. Each peak in the diffractogram corresponds to a specific set of crystal lattice planes (identified by Miller indices, hkl) that have satisfied Bragg's Law. youtube.comslideserve.com
Analysis of the PXRD pattern for this compound allows for:
Phase Identification: By comparing the experimental pattern to a reference pattern calculated from single-crystal data or from a database, the identity of the compound can be confirmed. youtube.com
Determination of Crystallinity: The presence of sharp, well-defined peaks indicates a highly crystalline material, whereas broad, diffuse humps suggest the presence of amorphous (non-crystalline) content. youtube.com
Unit Cell Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the dimensions of the unit cell (the basic repeating unit of the crystal). For instance, a PXRD analysis of a related monohydrate compound, imipenem (B608078) monohydrate, confirmed an orthorhombic crystal system with specific unit-cell parameters. researchgate.net
Table 2: Representative Powder X-ray Diffraction Data for a Crystalline Monohydrate
This table provides an illustrative example of PXRD data similar to what would be obtained for this compound, based on data for a comparable organic monohydrate.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 10.70 | 8.26 | 100 | (100) |
| 15.90 | 5.57 | 45 | (020) |
| 21.45 | 4.14 | 80 | (200) |
| 23.80 | 3.74 | 65 | (122) |
| 26.60 | 3.35 | 50 | (212) |
| 29.50 | 3.03 | 30 | (005) |
High-Resolution X-ray Diffraction (HRXRD) for Crystalline Perfection and Defect Density
While PXRD is used for bulk phase analysis, High-Resolution X-ray Diffraction (HRXRD) is a more specialized technique employed to probe the crystalline quality and structural perfection of single crystals or high-quality epitaxial thin films. malvernpanalytical.com For a single crystal of this compound, HRXRD provides detailed information about subtle structural characteristics that are not resolvable by powder methods.
HRXRD utilizes highly monochromatic and collimated X-ray beams, which provides exceptional angular resolution. slideserve.com This allows for the precise measurement of rocking curves and the generation of reciprocal space maps (RSMs). dtic.mil
Key parameters assessed by HRXRD include:
Crystalline Perfection: A perfect crystal would yield a very narrow rocking curve peak with a width close to the theoretical value. Broadening of the rocking curve peak is a direct indication of crystalline imperfections, such as the presence of a mosaic structure or dislocations. slideserve.com
Defect Density: The degree of peak broadening and the presence of diffuse scattering around the Bragg peak can be quantitatively analyzed to estimate the density of defects within the crystal. dtic.mil
Lattice Strain and Relaxation: HRXRD can precisely measure the lattice parameters, allowing for the detection of minute strains or distortions within the crystal structure. researchgate.net
In essence, while PXRD confirms that the correct crystalline phase has been formed on a bulk scale, HRXRD provides a microscopic assessment of how well-ordered that crystal is, quantifying its quality and the concentration of structural defects. malvernpanalytical.comresearchgate.net
Spectroscopic Characterization and Vibrational Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a cornerstone technique for identifying functional groups and probing the vibrational modes within a molecule. For piperazinium dichloride monohydrate, the FTIR spectrum provides clear evidence of the protonated piperazine (B1678402) ring, the presence of water of hydration, and the extensive hydrogen bonding network.
The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent parts: the piperazinium dication (C₄H₁₂N₂)²⁺, chloride ions (Cl⁻), and water molecules (H₂O). The doubly protonated nitrogen atoms in the piperazine ring lead to the appearance of N-H stretching and bending vibrations, which are hallmarks of ammonium (B1175870) salts.
The piperazine ring itself, a saturated six-membered heterocycle, exhibits characteristic C-H stretching, scissoring, twisting, and wagging vibrations. The C-N and C-C stretching vibrations within the ring also produce notable bands. The presence of the water molecule is confirmed by its characteristic O-H stretching and H-O-H bending modes.
Key vibrational assignments for piperazine and its derivatives have been established through both experimental and theoretical studies, including normal coordinate analysis. niscpr.res.inscispace.comdergipark.org.tr While the exact frequencies for this compound are specific to its solid-state structure, assignments can be made with high confidence based on data from related compounds. niscpr.res.inresearchgate.net For instance, the N-H stretching vibrations in piperazine derivatives are typically observed in the region of 3500–3250 cm⁻¹. dergipark.org.tr The C-H stretching bands of the piperazine ring are generally found between 2800 and 3000 cm⁻¹. scispace.com
Table 1: Characteristic FTIR Vibrational Frequencies for this compound and Related Moieties
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretch (Water) | 3500 - 3200 | H₂O |
| N⁺-H Stretch | 3300 - 3000 | R₂N⁺H₂ |
| C-H Stretch (Asymmetric & Symmetric) | 2980 - 2850 | CH₂ |
| N⁺-H Bend | 1600 - 1500 | R₂N⁺H₂ |
| H-O-H Bend (Water) | 1650 - 1600 | H₂O |
| CH₂ Scissoring | 1480 - 1440 | CH₂ |
| C-N Stretch | 1220 - 1020 | C-N |
Note: The frequency ranges are approximate and can be influenced by hydrogen bonding and the crystalline environment.
The crystal structure of this compound is stabilized by an extensive network of hydrogen bonds, which have distinct signatures in the FTIR spectrum. researchgate.net These interactions involve the ammonium protons (N⁺-H), the water protons (O-H), and the chloride ions as hydrogen bond acceptors. The formation of these bonds, such as N—H⋯Cl and O—H⋯Cl, leads to a significant broadening and red-shifting (a shift to lower frequencies) of the N⁺-H and O-H stretching bands compared to their non-hydrogen-bonded states. researchgate.net
The broad absorption feature observed in the 3500-3000 cm⁻¹ region is a composite of the various N⁺-H and O-H stretching vibrations involved in this hydrogen-bonding scheme. The complexity of this band reflects the different strengths and geometries of the hydrogen bonds present in the crystal lattice. The involvement of the piperazinium dication and water molecules in multiple hydrogen-bonding interactions is a key feature confirming the compound's structure. researchgate.netresearchgate.net
Raman Spectroscopy for Complementary Vibrational Mode Analysis
Raman spectra are particularly sensitive to the vibrations of the carbon skeleton. Therefore, the C-C and C-N stretching modes of the piperazine ring are often prominent in the Raman spectrum. niscpr.res.in For piperazine dihydrochloride (B599025) (the anhydrous form), distinct Raman bands are observed that correspond to the ring's vibrational modes. chemicalbook.com These structural features are confirmed to be present in the monohydrate form as well through solid-state Raman spectroscopy. researchgate.net
Table 2: Complementary Raman Bands for the Piperazine Moiety
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| C-H Stretch | 3000 - 2800 |
| CH₂ Deformation | 1480 - 1440 |
| C-N Stretch | 1190 - 1040 |
Note: These assignments are based on studies of piperazine and its salts. niscpr.res.inchemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the local chemical environment of specific nuclei, such as ¹H (protons) and ¹³C, providing definitive information for structural elucidation in solution.
In a suitable solvent like deuterium (B1214612) oxide (D₂O), the ¹H NMR spectrum of this compound is expected to be remarkably simple. Due to the symmetry of the dicationic ring and the rapid chair-to-chair conformational interconversion at room temperature, all eight methylene (B1212753) protons (on the four CH₂ groups) are chemically and magnetically equivalent.
Consequently, the spectrum should exhibit a single, sharp singlet. The chemical shift of this peak would be downfield compared to neutral piperazine (which appears around 2.7-2.8 ppm in D₂O) due to the deshielding effect of the two positively charged nitrogen atoms. chemicalbook.com In various piperazinium dihydrochloride derivatives, the piperazine protons typically resonate in the range of 3.3 to 3.6 ppm in D₂O or DMSO-d₆. chemicalbook.comnih.gov The integration of this singlet would correspond to eight protons, confirming the integrity of the piperazine ring. The protons from the water molecule and the acidic N⁺-H protons would typically exchange with the D₂O solvent, resulting in a single, combined HOD peak.
Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound is predicted to be very simple, providing clear evidence of the molecule's symmetry. All four carbon atoms in the piperazine ring are equivalent due to the molecule's symmetry.
This equivalence should result in a single resonance in the proton-decoupled ¹³C NMR spectrum. The chemical shift for the carbon atoms in neutral piperazine is approximately 47 ppm. chemicalbook.com In the dication, this signal is expected to shift downfield due to the influence of the adjacent positively charged nitrogen atoms. The observation of a single peak confirms the symmetrical nature of the carbon skeleton of the piperazinium dication. libretexts.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Piperazine |
| Piperazinium dichloride |
| Piperazine monohydrochloride |
| 1-(4-Chlorophenyl)piperazine dihydrochloride |
| Thiazolylhydrazine-piperazine derivatives |
Solid-State NMR for Bulk Structural Insights
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for gaining nucleus-specific information about the bulk structure of crystalline and amorphous materials. For this compound, techniques like ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR provide detailed insights into the local chemical environments, molecular conformation, and intermolecular interactions within the solid state.
The application of ¹³C and ¹⁵N CP/MAS NMR allows for the characterization of the piperazinium cation's conformation and the hydrogen-bonding network in the crystalline lattice. The chemical shifts observed in ssNMR are highly sensitive to the local electronic environment, which is influenced by factors such as bond lengths, bond angles, and proximity to other atoms, including the chloride anions and water molecules.
In the case of piperazinium salts, ssNMR can reveal crystallographic disorder. For instance, studies on similar compounds, such as trifluoperazine (B1681574) dihydrochloride, have demonstrated that ¹H and ¹³C ssNMR can confirm disorder in the piperazinium ring. nih.gov This disorder can stem from the position of the protons on the piperazinium ring, which in turn affects the hydrogen bonding with the chloride anions, potentially leading to multiple occupancy sites for the anions. nih.gov This phenomenon is supported by the observation of multiple unique resonances in the ssNMR spectra. nih.gov
The ¹³C CP/MAS NMR spectrum provides information on the carbon atoms of the piperazinium ring. The chemical shifts of these carbons are influenced by their protonation state and involvement in hydrogen bonding. Similarly, ¹⁵N CP/MAS NMR directly probes the nitrogen atoms, offering clear indications of their chemical environment and bonding status. nih.govresearchgate.net For example, the transfer of a hydroxyl proton to a piperazine nitrogen atom in a genistein/piperazine complex was confirmed by ¹³C CP/MAS NMR, highlighting the technique's ability to identify specific interaction sites. researchgate.net
Computational methods, such as Gauge-Including Projector Augmented Wave (GIPAW) calculations, are often used in conjunction with experimental ssNMR to assign the observed chemical shifts to specific atoms within the crystal structure. nih.govnih.gov This combined approach provides a robust framework for interpreting the spectra and validating the structural model obtained from techniques like X-ray diffraction. nih.gov
The data obtained from solid-state NMR complements the insights from single-crystal X-ray diffraction by providing information about the bulk material and its potential heterogeneities or disorder, which might not be fully captured by diffraction methods that average over a perfect crystal lattice. nih.gov
The following table summarizes typical experimental solid-state NMR chemical shifts for piperazine-containing compounds, which serve as a reference for analyzing the spectra of this compound.
| Nucleus | Functional Group | Chemical Shift (δ) / ppm |
| ¹³C | Piperazine Ring Carbons | 40 - 50 |
| ¹⁵N | Piperazine Ring Nitrogens | -330 to -350 (ref. to NH₄Cl) |
Note: The chemical shifts can vary depending on the specific crystalline environment, the presence of hydrogen bonding, and the reference standard used. nih.govnih.gov The ¹⁵N chemical shifts are referenced relative to NH₄Cl, which has a chemical shift of 39.3 ppm with respect to liquid NH₃. nih.gov
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful tool to elucidate the fundamental properties of piperazinium dichloride monohydrate. These theoretical methods provide insights that complement experimental findings and offer a predictive understanding of the molecule's behavior.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netresearchgate.netyoutube.com This process involves finding the minimum energy structure on the potential energy surface. youtube.com For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. nih.govscispace.com These theoretically determined parameters can then be compared with experimental data, such as those obtained from X-ray diffraction, to validate the computational model. researchgate.net The geometry optimization process ensures that the calculated structure represents a true energy minimum, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. nih.gov
| Parameter | Description | Typical Basis Set |
|---|---|---|
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | 6-311G(d,p) |
| Bond Angles | The angle formed between three atoms across at least two bonds. | 6-311G(d,p) |
| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | 6-311G(d,p) |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the electronic properties and chemical reactivity of a molecule. shd-pub.org.rsyoutube.comrsc.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. shd-pub.org.rsresearchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For this compound, the analysis of these frontier orbitals helps in predicting the most probable sites for electrophilic and nucleophilic attacks. researchgate.net
| Orbital | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Reflects the molecule's chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards charged species. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, using a color-coded scheme. uni-muenchen.deresearchgate.net Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive potential, shown in blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.netresearchgate.net Green areas denote regions of neutral potential. researchgate.net For this compound, the MEP map would reveal the electrophilic and nucleophilic sites, providing insights into its intermolecular interactions, particularly hydrogen bonding. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. acadpubl.eumalayajournal.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in stabilizing the molecular structure. aimspress.comnih.gov This analysis quantifies the stabilization energy associated with these hyperconjugative interactions. acadpubl.eunih.gov In the context of this compound, NBO analysis can elucidate the nature of the hydrogen bonds and other intermolecular forces by identifying significant donor-acceptor interactions between the piperazinium cation, chloride anions, and the water molecule. researchgate.netaimspress.com The strength of these interactions is directly related to the calculated stabilization energies. acadpubl.eu
Intermolecular Interaction Analysis using Advanced Methods
The crystalline structure and properties of this compound are significantly influenced by a network of intermolecular interactions. Advanced computational methods are employed to dissect and quantify these non-covalent forces.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netnih.gov The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron distribution of a molecule is dominant. By mapping properties like dnorm onto this surface, close intermolecular contacts can be identified.
Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCIPlot) Indices
The Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) plot are powerful computational tools for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ) and its derivatives.
QTAIM analysis partitions a molecule's electron density into atomic basins, allowing for a quantitative description of atomic properties and the nature of interatomic interactions. The presence of a bond path between two atoms and the properties at the bond critical point (BCP)—a point of minimum electron density along the path—characterize the interaction. For instance, the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bonding, van der Waals) interactions.
NCIPlot is a visualization index that reveals noncovalent interactions in real space. wikipedia.org It is based on the reduced density gradient (RDG), which is a function of the electron density and its first derivative. researchgate.netresearchgate.net By plotting the RDG against the electron density, regions of weak interactions can be identified and visualized as isosurfaces. researchgate.netnih.gov The color of these surfaces is typically mapped to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between stabilizing (attractive, λ₂ < 0) and destabilizing (repulsive, λ₂ > 0) interactions. wikipedia.org Blue surfaces indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive steric clashes. researchgate.net This technique provides a qualitative and visually intuitive map of all noncovalent interactions within the crystal structure, highlighting the interplay of hydrogen bonds and other weaker contacts that stabilize the this compound lattice. researchgate.netresearchgate.net
Quantification of Relative Contributions of Intermolecular Contacts
Hirshfeld surface analysis is a versatile method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. researchgate.net
The Hirshfeld surface itself can be mapped with various properties, such as dᵢ (the distance from the surface to the nearest nucleus inside) and dₑ (the distance to the nearest nucleus outside). These are combined into a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. ias.ac.in
A two-dimensional "fingerprint plot" is generated by plotting dᵢ versus dₑ, which summarizes all intermolecular contacts for a given molecule. ias.ac.inmdpi.com Each type of interaction (e.g., H···H, O···H, Cl···H) has a characteristic appearance on the plot, allowing for the deconvolution and quantification of their relative contributions to the total Hirshfeld surface area. researchgate.net For this compound, this analysis would quantify the percentage contributions of the various hydrogen bonds (N–H···Cl, O–H···Cl) and other weaker contacts (C–H···Cl, H···H), providing a clear, quantitative picture of the forces governing the crystal packing. nih.govresearchgate.net The analysis demonstrates the hierarchy and importance of different hydrogen bonding interactions in defining the crystal architecture. researchgate.net
Thermodynamic and Mechanistic Simulations
Calculation of Standard Formation Enthalpies
The standard enthalpy of formation (ΔfH°), a key thermodynamic quantity, represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. nih.govyoutube.com For this compound (C₄H₁₂N₂Cl₂·H₂O), this value has been determined experimentally using combustion and solution calorimetry.
The experimentally measured standard enthalpy of formation for solid this compound at 298.15 K is -772.3 ± 2.9 kJ·mol⁻¹ . researchgate.net This value is fundamental for thermochemical calculations and provides a benchmark for computational methods aiming to predict the thermodynamic stability of hydrated salt structures.
Table 1: Standard Enthalpies of Formation for Piperazine (B1678402) Salts This table is based on data from reference researchgate.net.
| Compound | Formula | State | Standard Enthalpy of Formation (ΔfH°298) [kJ·mol⁻¹] |
|---|---|---|---|
| Piperazinium Dinitrate | C₄H₁₂N₂(NO₃)₂ | solid | -594.4 ± 2.7 |
| Piperazinium Dichloride | C₄H₁₂N₂Cl₂ | solid | -475.6 ± 2.9 |
| This compound | C₄H₁₂N₂Cl₂·H₂O | solid | -772.3 ± 2.9 |
Determination of Hydration Enthalpies
Hydration enthalpy is the enthalpy change when one mole of gaseous ions dissolves in sufficient water to form an infinitely dilute solution. chemguide.co.uk For a solid salt like piperazinium dichloride, the process can be considered in steps using a thermochemical cycle (Hess's Law). The enthalpy of hydration can be calculated from the experimentally determined enthalpies of solution for the anhydrous and hydrated forms of the salt. spegroup.ruscienceinfo.com
For piperazinium dichloride, the hydration enthalpies by gaseous and liquid water have been determined. researchgate.net The process involves the uptake of one mole of water by one mole of the anhydrous salt.
C₄H₁₂N₂Cl₂(s) + H₂O(g) → C₄H₁₂N₂Cl₂·H₂O(s)
C₄H₁₂N₂Cl₂(s) + H₂O(l) → C₄H₁₂N₂Cl₂·H₂O(s)
The measured enthalpy changes for these processes are:
Hydration by gaseous water: -54.82 ± 0.09 kJ·mol⁻¹ researchgate.net
Hydration by liquid water: -10.83 ± 0.09 kJ·mol⁻¹ researchgate.net
These values quantify the energetic stability gained by incorporating a water molecule into the crystal lattice of the anhydrous salt. researchgate.net
Computational Modeling of Acid-Base Equilibria and Dissociation Constants (pKa)
The acid dissociation constant (pKa) is a critical parameter describing the protonation state of a molecule in solution. For piperazine, a diprotic base, there are two pKa values corresponding to the two protonation steps. The piperazinium dication (C₄H₁₂N₂²⁺), present in piperazinium dichloride, is the fully protonated form.
Computational methods, such as those based on Density Functional Theory (DFT) combined with a solvent model, are widely used to predict pKa values. nih.gov These calculations typically determine the Gibbs free energy change for the deprotonation reaction in solution. uregina.ca
Experimental and computationally predicted pKa values for piperazine are well-documented. researchgate.net The two relevant equilibria are:
C₄H₁₂N₂²⁺ ⇌ C₄H₁₁N₂⁺ + H⁺ (pKa₁)
C₄H₁₁N₂⁺ ⇌ C₄H₁₀N₂ + H⁺ (pKa₂)
Table 2: Experimental and Computationally Predicted pKa Values for Piperazine at ~298 K This table compiles data from references nih.govresearchgate.neturegina.ca.
| pKa | Experimental Value | Predicted Value (Software) |
|---|---|---|
| pKa₁ | 5.35 | 5.18 |
| pKa₂ | 9.73 | 9.56 |
These values indicate that in a physiological environment, piperazine exists predominantly in a cationic form. researchgate.net The good agreement between experimental and computed values demonstrates the predictive power of modern computational models for determining acid-base properties. nih.govresearchgate.net
Theoretical Investigations of Reaction Mechanisms (e.g., Aza-Michael Addition)
Piperazine and its derivatives are common nucleophilic catalysts in organic synthesis. Theoretical investigations, particularly using DFT, are crucial for elucidating the detailed mechanisms of these reactions. researchgate.net The aza-Michael addition, the addition of an amine to an activated alkene, is a key carbon-nitrogen bond-forming reaction where piperazine is often employed. nih.govfrontiersin.org
Computational studies of the aza-Michael reaction mechanism focus on several aspects:
Reaction Pathway: Mapping the potential energy surface to identify transition states and intermediates. researchgate.net
Catalytic Role: Investigating how the amine (piperazine) can act as both the nucleophile and a proton shuttle, facilitating the proton transfer step. researchgate.net
Reactivity Principles: Using conceptual DFT descriptors (like electrophilicity and nucleophilicity) to understand the factors governing the reaction rate and selectivity. researchgate.net
Theoretical studies show that the aza-Michael addition is not always a simple one-step process. It can involve multiple steps, including the initial C-N bond formation followed by an intra- or intermolecular proton transfer, which can be reversible. researchgate.net Computational models can dissect these elementary steps, calculate activation barriers, and provide a unified understanding of the reaction across different substrates. researchgate.net These insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.
Advanced Applications and Materials Science Perspectives
Nonlinear Optical (NLO) Properties
Nonlinear optics is a field that describes the behavior of light in materials where the dielectric polarization responds nonlinearly to the electric field of the light. Materials with significant NLO responses are crucial for developing technologies like optical switching and frequency conversion.
The third-order nonlinear optical susceptibility, denoted as χ⁽³⁾, is a key metric that quantifies a material's ability to modify its refractive index in response to an intense light source. ucf.educhempedia.info While direct experimental χ⁽³⁾ values for piperazinium dichloride monohydrate are not widely reported, studies on analogous piperazinium-based compounds provide significant insight.
A theoretical investigation into piperazine-1,4-diium (B1225682) bis 2,4,6-trinitrophenolate confirmed the NLO activity of the piperazine (B1678402) structure. More concretely, experimental work on a Piperazine-based Zirconium Oxy-Chloride (PzZrOCl) single crystal, using the Z-scan technique, demonstrated strong third-order NLO properties. researchgate.net The results from these related compounds suggest that the piperazinium moiety is a promising component for designing NLO materials. The Z-scan technique is a common method used to measure third-order nonlinear optical properties. researchgate.net The magnitude of χ⁽³⁾ is a critical parameter for a material's potential in NLO devices. researchgate.netresearchgate.netarxiv.org
Table 1: Comparison of Third-Order NLO Susceptibility (χ³) for Various Materials
| Material | Reported χ⁽³⁾ (esu) | Measurement Wavelength (nm) | Reference |
| Piperazinium Tetrabromocadmate (II) Monohydrate (PTBC) | — | — | researchgate.net |
| Piperazine Zirconium Oxy-Chloride (PzZrOCl) | High NLO Activity | 1064 | researchgate.net |
| Carbon Disulfide (CS₂) (Reference Material) | (1.3 ± 0.3) × 10⁻¹³ | 800 | arxiv.org |
| Silicon Carbide (SiC) Nanocrystal Films | ~10⁻⁶ | 532 | researchgate.net |
Materials with a high third-order NLO susceptibility are prime candidates for all-optical switching devices, where one light beam controls another. rsc.orgbohrium.com The principle relies on the intensity-dependent refractive index, which can alter the phase of a light pulse and switch a device's state. bohrium.com Organic semiconductors, known for their strong optical nonlinearity, are often explored for these applications, with a focus on achieving ultrafast response times. rsc.org
The promising NLO properties of the piperazinium family position them for evaluation in optoelectronic applications. researchgate.net For instance, the study on PzZrOCl single crystals strongly recommends them for use in optical and electronic devices based on their performance. researchgate.net The development of high-quality, large-scale crystals of materials like piperazinium tetrachlorozincate monohydrate (PTCZM) is explicitly aimed at optoelectronic applications. researchgate.net Although specific device integration of this compound has not been detailed, the characteristics of its chemical relatives indicate a high potential for this area.
Dielectric Properties and Electrical Conduction Mechanisms
The dielectric properties of a material describe its ability to store electrical energy in an electric field and are fundamental to its function in electronic components.
Studies on analogous compounds like piperazinium tetrachlorozincate monohydrate (PTCZM) and piperazinium tetrabromocadmate (II) monohydrate (PTBC) provide a model for the expected dielectric behavior. researchgate.netresearchgate.net In both cases, the dielectric constant was found to be high at lower frequencies and to decrease as the frequency of the applied electric field increased. researchgate.netresearchgate.net
This behavior is characteristic of space-charge polarization. At low frequencies, charge carriers within the crystal have sufficient time to migrate and accumulate at the electrode-material interface, leading to a high dielectric constant. As the frequency rises, the periodic reversal of the electric field becomes too rapid for this long-range migration, and the contribution from space-charge polarization diminishes. Similarly, the dielectric loss, which represents the dissipation of energy, is typically higher at low frequencies due to the movement of these charge carriers and decreases with increasing frequency. researchgate.netresearchgate.net
Table 2: Dielectric Behavior of Piperazinium-Based Compounds
| Compound | Dielectric Constant Behavior | Dielectric Loss Behavior | Dominant Polarization Mechanism | Reference |
| Piperazinium Tetrachlorozincate Monohydrate (PTCZM) | High at low frequency, decreases with increasing frequency. | High at low frequency, decreases with increasing frequency. | Space-charge polarization | researchgate.net |
| Piperazinium Tetrabromocadmate (II) Monohydrate (PTBC) | High at low frequency, decreases with increasing frequency. | High at low frequency, decreases with increasing frequency. | Space-charge polarization | researchgate.net |
The electrical conduction in solid-state dielectric materials like this compound is intrinsically linked to its dielectric properties. The observed frequency dependence of the dielectric constant in related compounds points towards a conduction mechanism dominated by the mobility of charge carriers at lower frequencies. researchgate.net
This conduction mode involves the migration of ions or other charged defects through the crystal lattice under the influence of an external electric field. researchgate.net The energy loss associated with this movement contributes to the AC conductivity of the material. The decrease in dielectric loss at higher frequencies suggests a transition from this migrational (DC-like) conduction to a state where polarization is dominated by faster, more localized dipole reorientations. Direct analysis of the conduction modes in this compound would likely reveal similar mechanisms rooted in ionic or defect-based charge transport.
Integration in Organic-Inorganic Hybrid Perovskite Structures
One of the most promising and well-documented applications of piperazinium salts is in the field of perovskite solar cells. Piperazine-1,4-diium chloride is utilized as a precursor and a surface passivation agent in the fabrication of these devices. dyenamo.segreatcellsolarmaterials.com
It is described as a multifunctional alkylammonium salt that can passivate defects on the surface of perovskite films. dyenamo.se The presence of both R₂NH and R₂NH₂⁺ groups allows it to interact with different surface terminations on the perovskite, leading to several beneficial effects. dyenamo.se Research shows that its application results in relaxed surface stress in the perovskite film, suppression of non-radiative recombination losses (a major source of inefficiency), and the promotion of more n-type surface characteristics, which facilitates efficient energy transfer. dyenamo.se Furthermore, related compounds like piperazinium diiodide (PDI₂) have been used as modifiers for the electron transport layer (ETL), showcasing the versatility of the piperazinium cation in optimizing charge transport and improving device stability under thermal stress. dyenamo.se
Supramolecular Chemistry and Self-Assembly Processes
The dicationic nature of the piperazinium ion, coupled with its ability to form extensive hydrogen-bonding networks, makes this compound a valuable component in the field of supramolecular chemistry and crystal engineering. These non-covalent interactions are pivotal in the spontaneous organization of molecules into well-defined, higher-order structures.
Design and Synthesis of Directed Supramolecular Assemblies
The design of directed supramolecular assemblies hinges on the predictable and reliable nature of non-covalent interactions. In the case of piperazinium-based structures, the piperazinium dication often acts as a versatile building block. Its chair conformation and the presence of N-H donor groups facilitate the formation of robust hydrogen bonds. The synthesis of such assemblies typically involves the co-crystallization of the piperazinium salt with other molecular components that possess complementary hydrogen bond acceptors, such as carboxylate or sulfonate groups.
While specific research on the design of functional materials originating directly from this compound is nascent, the principles of crystal engineering with related piperazine derivatives provide a clear roadmap. For instance, studies on piperazine-2,5-diones have demonstrated a paradigm for constructing functional crystalline solids. rsc.org This approach relies on incorporating chemically and geometrically orthogonal intermolecular interactions to guide the molecular assembly. rsc.org The piperazinium cation's ability to form charge-assisted hydrogen bonds with anions is a key factor in the crystallization of various hybrid organic-inorganic materials.
The synthesis of these supramolecular structures is often achieved through slow evaporation of a solution containing the constituent molecules or through hydrothermal methods. The choice of solvent can also play a crucial role in directing the final architecture of the assembly. The overarching goal is to create materials with specific, predetermined properties, such as nonlinear optical activity or specific host-guest capabilities, by controlling the arrangement of molecules in the solid state. The piperazine scaffold is considered a "privileged structure" in medicinal chemistry and is increasingly recognized for its utility in creating metal-organic frameworks (MOFs) and other advanced materials. rsc.org
Formation of One-Dimensional Metal-Organic Coordination Networks
This compound and its derivatives are instrumental in the formation of one-dimensional (1D) metal-organic coordination networks. In these structures, the piperazinium cation typically does not coordinate directly to the metal center but rather acts as a charge-balancing and structure-directing agent through hydrogen bonding.
In more complex systems, piperazine derivatives can be functionalized to act as ligands that bridge metal centers, directly participating in the formation of the 1D coordination polymer. For instance, N,N'-bis(3-pyridylformyl)piperazine has been used to construct 1D wavelike chains with zinc chloride. nih.gov The flexibility of the piperazine ring can also influence the final architecture of the coordination network. The synthesis of these materials often involves self-assembly processes in solution, where the metal salt and the piperazine-based components are combined under controlled conditions to promote the growth of the desired 1D structure.
| Compound | Structural Description | Role of Piperazinium |
|---|---|---|
| Piperazinium tetrachlorozincate monohydrate | Chains of [ZnCl₄] tetrahedra | Charge-balancing and structure-directing via N-H···Cl hydrogen bonds |
| Piperazinium tetrachloridocadmate monohydrate | Corrugated inorganic chains of [CdCl₄]²⁻ tetrahedra and water molecules | Linking inorganic chains into a 3D framework via hydrogen bonds |
| [ZnCl₂(bpfp)]n (bpfp = N,N'-bis(3-pyridylformyl)piperazine) | Infinite wavelike chains | Functionalized piperazine acts as a bridging ligand |
Magnetic Properties in Related Piperazinium Metal-Halide Hybrids
Hybrid organic-inorganic materials incorporating piperazinium cations and transition metal halides have garnered interest for their potential magnetic properties. The magnetic behavior of these materials is primarily dictated by the nature of the metal ion and the arrangement of the metal-halide framework, which in turn is influenced by the structure-directing role of the organic cation.
A notable example is piperazinium hexadichlorocuprate(II), (C₄H₁₂N₂)[Cu₂Cl₆]. This compound features well-separated zig-zag chains of Cu(II) ions. Magnetic susceptibility measurements reveal a behavior consistent with an S=1/2 alternating antiferromagnetic chain. As the temperature decreases, the magnetic susceptibility shows a maximum at approximately 15 K before approaching zero, which is a characteristic of antiferromagnetic coupling between the copper centers.
The study of such piperazinium metal-halide hybrids allows for the investigation of magneto-structural correlations. The piperazinium dication, through its hydrogen bonding with the halide ligands, can influence the bond angles and distances within the metal-halide chains, thereby tuning the magnetic exchange interactions between the metal centers. The ability to modify the organic component provides a synthetic handle to systematically alter the crystal structure and, consequently, the magnetic properties of these hybrid materials. This approach opens avenues for the rational design of new molecular materials with tailored magnetic responses.
| Compound | Magnetic Behavior | Key Features |
|---|---|---|
| Piperazinium hexadichlorocuprate(II) | S=1/2 alternating antiferromagnetic chain | Magnetic susceptibility maximum at ~15 K |
Future Research Directions and Open Questions
Exploration of Novel Substituted Piperazinium Dichloride Monohydrate Architectures
A significant frontier in the development of piperazinium-based materials is the systematic exploration of substituted derivatives. The piperazine (B1678402) ring is a versatile scaffold amenable to chemical modification. Future research should focus on synthesizing novel architectures by introducing various functional groups onto the piperazine backbone. nih.govmdpi.commdpi.com
The strategic introduction of substituents—ranging from simple alkyl and aryl groups to more complex moieties with specific electronic or steric properties—could profoundly influence the resulting crystal structure. These modifications can alter the hydrogen-bonding network, which is crucial in defining the supramolecular assembly of this compound. researchgate.net For instance, attaching electron-withdrawing or electron-donating groups could modulate the N-H bond polarities, thereby tuning the strength and geometry of N-H···Cl and N-H···O interactions.
Research in this area would involve the targeted synthesis of these new derivatives, followed by detailed single-crystal X-ray diffraction analysis to elucidate their three-dimensional structures. This exploration could lead to the discovery of new materials with unique crystal packing motifs, potentially yielding non-centrosymmetric structures desirable for applications like second-harmonic generation. Studies on synthesizing 3-substituted piperazine-2-acetic acid esters have demonstrated the feasibility of creating complex chiral derivatives from amino acid precursors, a route that could be adapted to generate novel enantiopure piperazinium salts. mdpi.com
Advanced Computational Modeling for Structure-Property Relationships
To accelerate the discovery of new materials and gain deeper insight into their behavior, future research must integrate advanced computational modeling with experimental synthesis and characterization. The use of methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations is an essential next step. dntb.gov.ua
Furthermore, DFT calculations can be employed to predict key electronic properties, such as the band gap, density of states, and nonlinear optical coefficients. By correlating these calculated properties with the detailed crystal structures of a series of substituted this compound analogs, robust structure-property relationships can be established. This synergy between theoretical prediction and experimental validation is critical for moving beyond serendipitous discovery towards the rational design of functional materials.
Investigation of Phase Transitions and Temperature-Dependent Structural Dynamics
The response of this compound to temperature variations remains a largely unexplored and critical area of inquiry. While related compounds like (C4H12N2)[SbX5]·H2O (where X is Cl or Br) have been shown not to undergo phase transitions upon cooling to 85 K, this does not preclude such behavior in this compound itself. researchgate.net
Future investigations should employ a combination of techniques, including Differential Scanning Calorimetry (DSC), thermogravimetric analysis (TGA), and temperature-dependent single-crystal and powder X-ray diffraction. DSC can identify the temperatures at which phase transitions occur, while variable-temperature diffraction can reveal the precise structural changes associated with these transitions. nih.gov Such studies could uncover subtle displacive phase transitions, order-disorder phenomena related to the piperazinium ring conformation or the water molecule, or even transitions involving dehydration.
Understanding the temperature-dependent structural dynamics is fundamental to defining the operational range for any potential application. For example, an undetected phase transition could drastically alter a material's optical or dielectric properties, impacting its reliability in a device. documentsdelivered.com Characterizing this behavior is a crucial step toward ensuring the material's stability and performance under varying thermal conditions. nih.gov
Development of Tailored Materials for Specific Optoelectronic and Catalytic Applications
While the potential of organic-inorganic hybrid materials is widely recognized, future work on this compound must focus on developing materials tailored for specific, high-performance applications. researchgate.netnih.gov The foundational knowledge gained from the research directions outlined above should be leveraged to engineer materials with optimized properties.
For optoelectronics, particularly in the realm of nonlinear optics (NLO), the goal is to rationally design and synthesize non-centrosymmetric crystals. documentsdelivered.com This can be pursued by incorporating chiral substituents onto the piperazine ring or by using functional groups that encourage a specific packing arrangement. The combination of synthesis (7.1) and computational modeling (7.2) would be instrumental in predicting which substituted derivatives are most likely to crystallize in NLO-active space groups. Subsequent Z-scan analysis and second-harmonic generation measurements would be required to quantify the NLO performance of these new crystals.
In catalysis, the piperazinium cation and its associated anions and water molecules can create a unique chemical environment within the crystal lattice. The development of substituted derivatives could introduce catalytically active sites or create channels and pores within the crystal structure. This could lead to novel, heterogeneous catalysts with high selectivity, where the crystalline framework itself plays a role in orienting substrate molecules. Research should target specific organic reactions to test the catalytic efficacy of these newly designed materials.
Data Tables
Table 1: Representative Crystallographic Data for a Piperazinium-based Hybrid Material, (C₄H₁₂N₂)[CdCl₄]·H₂O This table presents crystallographic data for a related piperazinium-based compound to illustrate the typical structural parameters determined in such studies. Data sourced from a study on Piperazinediium tetrachloridocadmate monohydrate. nih.gov
| Parameter | Value |
| Chemical Formula | (C₄H₁₂N₂)[CdCl₄]·H₂O |
| Formula Weight (Mᵣ) | 360.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.6204 (2) |
| b (Å) | 12.8772 (3) |
| c (Å) | 14.0961 (4) |
| β (°) | 92.1710 (12) |
| Volume (V) (ų) | 1200.86 (6) |
| Z (Formula units/cell) | 4 |
| Temperature (K) | 295 |
Table 2: Standard Enthalpy of Formation and Hydration for Piperazinium Dichloride and its Monohydrate Data sourced from calorimetric studies. researchgate.netdntb.gov.ua
| Compound | Process | Value (kJ·mol⁻¹) |
| C₄H₁₂N₂Cl₂ (s) | Standard Enthalpy of Formation (ΔfH°₂₉₈) | -475.6 ± 2.9 |
| C₄H₁₂N₂Cl₂·H₂O (s) | Standard Enthalpy of Formation (ΔfH°₂₉₈) | -772.3 ± 2.9 |
| C₄H₁₂N₂Cl₂ (s) + H₂O (g) → C₄H₁₂N₂Cl₂·H₂O (s) | Enthalpy of Hydration (gaseous water) | -54.82 ± 0.09 |
| C₄H₁₂N₂Cl₂ (s) + H₂O (l) → C₄H₁₂N₂Cl₂·H₂O (s) | Enthalpy of Hydration (liquid water) | -10.83 ± 0.09 |
Q & A
Q. How can computational modeling complement experimental data in understanding this compound’s properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
